N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide
Description
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core substituted with a 4-bromophenyl carboxamide group. The benzothiadiazole moiety, characterized by a fused benzene ring with adjacent sulfur and nitrogen atoms, imparts unique electronic properties due to its electron-deficient nature.
Properties
IUPAC Name |
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-12-11(7-8)16-17-19-12/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEZVALUYCGXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the condensation of 4-bromoaniline with 1,2,3-benzothiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its ability to facilitate charge transfer and enhance conductivity in organic semiconductors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Core Heterocycle Variations
- Benzothiadiazole vs. Quinoline/Naphthalene: The benzothiadiazole core is more electron-deficient compared to quinoline or naphthalene due to the electron-withdrawing effects of sulfur and nitrogen atoms. This difference may enhance interactions with electron-rich biological targets or influence charge-transfer properties in materials science.
Benzothiadiazole vs. Benzofuran-Thiadiazole Hybrids :
The compound N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide () combines benzofuran and thiadiazole rings. The benzofuran oxygen atom introduces electron-donating effects, contrasting with the benzothiadiazole’s electron-deficient nature. This hybrid structure may offer balanced electronic properties for applications in catalysis or medicinal chemistry .
Halogen Substituent Effects
- Bromine vs. Other Halogens: Studies on N-substituted phenylmaleimides () reveal that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (e.g., IC50 values: Br = 4.37 μM, I = 4.34 μM).
Crystallographic and Physicochemical Properties
Crystal Packing :
In imidazole-4-imines (), replacing chlorine with bromine marginally increases unit cell parameters (e.g., a-axis: 7.9767 Å [Cl] vs. 8.0720 Å [Br]) without altering the overall molecular conformation (dihedral angles ~56°). This implies that bromine’s larger van der Waals radius may slightly expand crystal lattices but preserve weak intermolecular interactions (C–H⋯N, π-π stacking) .Solubility and Stability :
Microwave-synthesized carboxamides () show solvent-dependent yields; for example, N-(4-bromophenyl)naphthalene-2-carboxamide achieves higher purity in solvent-free conditions. The benzothiadiazole analog’s solubility may differ due to its polarizable sulfur atom, though experimental data are lacking .
Data Tables
Table 1: Structural and Functional Comparison of Bromophenyl-Carboxamide Derivatives
Biological Activity
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-cancer, anti-inflammatory, and antibacterial activities, supported by research findings and data tables.
Chemical Structure and Properties
This compound contains a benzothiadiazole core, which is known for its pharmacological significance. The presence of the bromine atom on the phenyl ring enhances its solubility and bioavailability compared to other derivatives lacking such substitutions.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiadiazole derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
- Mechanism of Action : The compound induces apoptosis and inhibits cell migration by modulating key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | 5.0 | Apoptosis induction |
| This compound | A549 | 6.2 | Cell cycle arrest |
| This compound | H1299 | 4.8 | Inhibition of migration |
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for developing treatments for chronic inflammatory diseases.
Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of inflammatory markers.
3. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various drug-resistant bacterial strains:
- Target Bacteria : Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.
- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions.
Table 2: Antibacterial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Acinetobacter baumannii | 32 |
| Klebsiella pneumoniae | 16 |
| Escherichia coli | 64 |
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Construct the benzothiadiazole ring via cyclization of o-phenylenediamine derivatives with sulfur donors (e.g., thionyl chloride) under reflux conditions.
Substituent Introduction : Attach the 4-bromophenyl group via nucleophilic aromatic substitution (NAS) or Ullmann coupling, requiring catalysts like Cu(I) or Pd-based complexes.
Carboxamide Functionalization : React the carboxylate intermediate with 4-bromoaniline using coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
Optimization Tips :
- Temperature Control : Maintain 60–80°C during NAS to prevent byproducts.
- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) for better solubility of aromatic intermediates.
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) improves coupling efficiency .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for bromophenyl and benzothiadiazole protons).
- ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and benzothiadiazole carbons.
- FT-IR : Detect characteristic bands for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.21 for C₁₃H₈BrN₃OS) .
Q. What initial biological screening strategies are employed to assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates.
- IC₅₀ values <10 μM suggest therapeutic potential.
- Antimicrobial Screening :
- Use agar diffusion assays against S. aureus and E. coli; zones of inhibition >15 mm indicate activity.
- Cytotoxicity Studies :
- MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM range) .
Advanced Research Questions
Q. How do substituent variations on the benzothiadiazole core influence pharmacological activity?
Methodological Answer:
- Halogen Effects :
- Bromine at the 4-position enhances lipophilicity (logP ↑) and receptor binding vs. fluorine or chlorine analogs.
- Example : N-(4-bromophenyl) derivatives show 2× higher kinase inhibition than 4-fluorophenyl analogs due to enhanced π-stacking.
- Carboxamide Modifications :
- Cyclopentyl vs. aryl groups alter solubility; bulky substituents reduce membrane permeability but improve target specificity.
Data Table :
- Cyclopentyl vs. aryl groups alter solubility; bulky substituents reduce membrane permeability but improve target specificity.
| Substituent (R) | logP | IC₅₀ (EGFR, μM) |
|---|---|---|
| 4-Bromophenyl | 3.2 | 8.5 |
| 4-Fluorophenyl | 2.8 | 17.2 |
| Cyclopentyl | 2.5 | 12.7 |
| Source: Comparative studies on halogenated analogs |
Q. What mechanistic insights exist regarding its role in polymerization initiation?
Methodological Answer:
- Thermal Initiation : Acts as a radical initiator for methylmethacrylate (MMA) polymerization at 80°C via homolytic cleavage of the N-Br bond.
- Kinetic Analysis :
- Rate dependence: R_p ∝ [MMA]¹.⁸[Initiator]⁰.⁵.
- High monomer order suggests a mixed initiation-propagation mechanism.
- Applications : Potential for creating bromine-functionalized polymers with tailored thermal stability .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions :
- Control variables: Cell line passage number, serum concentration (e.g., 10% FBS vs. serum-free).
- Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
